3-bromo-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide
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Overview
Description
3-Bromo-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is a complex organic compound characterized by its bromine, methoxyphenyl, and benzotriazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves multiple steps, starting with the preparation of the benzotriazole core This can be achieved through the cyclization of o-phenylenediamine with nitrous acid
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: The nitro group in the benzotriazole ring can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include iron and hydrochloric acid or tin and hydrochloric acid.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Amines.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological potential of this compound lies in its ability to interact with biological targets. It can be used in the development of new drugs and therapeutic agents due to its structural complexity and functional groups.
Medicine: In medicine, this compound may be explored for its pharmacological properties. Its potential as an anti-inflammatory, antioxidant, or antimicrobial agent can be investigated in preclinical and clinical studies.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 3-Bromo-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide exerts its effects involves its interaction with specific molecular targets. The bromo group and the benzotriazole ring can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Bromo-4-methoxybenzamide
N-(4-methoxyphenyl)-3-bromo-2H-1,2,3-benzotriazole-5-carboxamide
3-Bromo-N-(2-methoxyphenyl)benzamide
Uniqueness: 3-Bromo-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide stands out due to its unique combination of functional groups and structural complexity
Properties
IUPAC Name |
3-bromo-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O2/c1-13-10-19-20(25-26(24-19)16-6-8-17(28-2)9-7-16)12-18(13)23-21(27)14-4-3-5-15(22)11-14/h3-12H,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLARBOVYKNZBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC=C3)Br)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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